Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, with the Chemical Abstracts Service (CAS) number 2059965-52-3, is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of 294.20 g/mol. This compound falls under the classification of fluorinated organic compounds, specifically those containing both trifluoromethyl and fluorophenyl groups, which are often investigated for their biological activities.
The synthesis of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves several steps, including the formation of key intermediates that contain the trifluoromethyl and hydroxyl functional groups.
The molecular structure of Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be represented by its SMILES notation: COC(=O)C(O)(CC(=O)c1ccccc1F)C(F)(F)F
.
Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate may undergo various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to ensure selectivity and yield.
Further studies would be needed to elucidate specific pathways and targets for this compound.
While specific physical properties such as density and boiling point are not available in current literature, general trends for similar compounds suggest:
Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate may find applications in:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3